

## Spectroscopic Analysis of 2-Bromo-4-fluoro-5methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-5-methylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-fluoro-5-methylpyridine** (CAS No. 1211537-29-9). Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

## **Chemical Structure and Properties**

IUPAC Name: 2-Bromo-4-fluoro-5-methylpyridine

Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrFN

Molecular Weight: 190.01 g/mol [1]

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• Structure:

## **Predicted Spectroscopic Data**



The following tables summarize the predicted spectroscopic data for **2-Bromo-4-fluoro-5-methylpyridine**. These predictions are based on the analysis of its chemical structure and general spectroscopic principles.

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.1	d	~2.5	1H	H-6
~7.2	d	~5.0	1H	H-3
~2.3	S	-	3H	-СН₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from coupling to the fluorine atom, and for H-3 from coupling to the fluorine atom.

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz. CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~158 (d, J ≈ 240 Hz)	C-4
~150 (d, J ≈ 15 Hz)	C-2
~148	C-6
~125 (d, J ≈ 20 Hz)	C-5
~115 (d, J ≈ 5 Hz)	C-3
~15	-CH₃

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

# Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)



m/z	Relative Intensity (%)	Assignment
191	~98	[M+2] <sup>+</sup> (containing <sup>81</sup> Br)
189	100	[M] <sup>+</sup> (containing <sup>79</sup> Br)
110	Moderate	[M - Br]+
95	Moderate	[M - Br - CH₃] <sup>+</sup>

Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of <sup>79</sup>Br and <sup>81</sup>Br being approximately 1:1.[2][3]

**Table 4: Predicted FT-IR Data (KBr Pellet)** 

Wavenumber (cm⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (methyl)
1600-1450	Strong	C=C and C=N stretching (pyridine ring)
1250-1200	Strong	C-F stretching
1100-1000	Strong	C-Br stretching
850-800	Strong	C-H bending (out-of-plane)

## **Experimental Protocols**

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.



#### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-fluoro-5-methylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm for <sup>1</sup>H and δ 77.16 ppm for <sup>13</sup>C).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

#### Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
  mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



 Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.[4]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

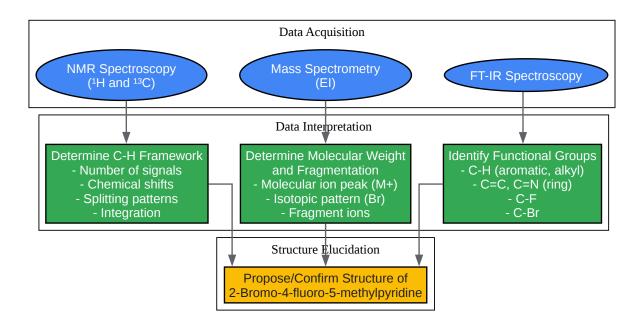
#### Procedure:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of 2-Bromo-4-fluoro-5-methylpyridine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
  - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for **2-Bromo-4-fluoro-5-methylpyridine**.





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Caption: Workflow for the spectroscopic analysis of **2-Bromo-4-fluoro-5-methylpyridine**.

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